2-IODO-1H-INDOLE-5-CARBONITRILE
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Overview
Description
2-IODO-1H-INDOLE-5-CARBONITRILE is a chemical compound belonging to the indole family, characterized by the presence of an iodine atom at the second position and a nitrile group at the fifth position of the indole ring. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-IODO-1H-INDOLE-5-CARBONITRILE typically involves the iodination of indole derivatives. One common method includes the reaction of indole-5-carbonitrile with iodine in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure selective iodination at the second position .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-IODO-1H-INDOLE-5-CARBONITRILE undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions to form complex indole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted indoles
- Indole oxides
- Reduced indole derivatives
Scientific Research Applications
2-IODO-1H-INDOLE-5-CARBONITRILE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules targeting specific biological pathways.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-IODO-1H-INDOLE-5-CARBONITRILE involves its interaction with specific molecular targets, leading to various biological effects. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and the biological system under investigation .
Comparison with Similar Compounds
Indole-5-carbonitrile: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Bromoindole: Contains a bromine atom instead of iodine, leading to different reactivity and biological properties.
2-Chloro-1H-indole-5-carbonitrile: Similar structure with a chlorine atom, exhibiting distinct chemical behavior.
Uniqueness: 2-IODO-1H-INDOLE-5-CARBONITRILE is unique due to the presence of the iodine atom, which enhances its reactivity and allows for specific chemical transformations not possible with other halogenated indoles. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
2-iodo-1H-indole-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5IN2/c10-9-4-7-3-6(5-11)1-2-8(7)12-9/h1-4,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPDIZSYEDIWFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C=C(N2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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